3-Methyl-7-methoxy-8-morpholinomethyl-4'-fluoroflavone
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Overview
Description
3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone is a synthetic flavone derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a flavone backbone with specific substitutions that contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Flavone Core: The flavone core can be synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone derivative.
Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Morpholinomethyl Substitution: The morpholinomethyl group at the 8-position can be introduced through a Mannich reaction, involving the flavone core, formaldehyde, and morpholine.
Fluorination: The fluorine atom at the 4’-position can be introduced using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted flavone derivatives with various functional groups.
Scientific Research Applications
3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
- 2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
86073-59-8 |
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Molecular Formula |
C22H22FNO4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C22H22FNO4/c1-14-20(25)17-7-8-19(26-2)18(13-24-9-11-27-12-10-24)22(17)28-21(14)15-3-5-16(23)6-4-15/h3-8H,9-13H2,1-2H3 |
InChI Key |
VKUMPENJZORLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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